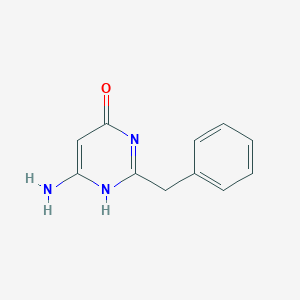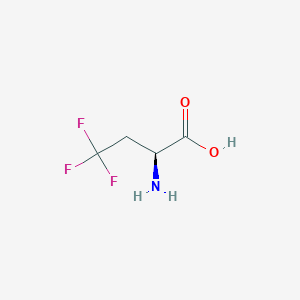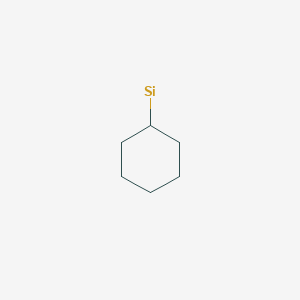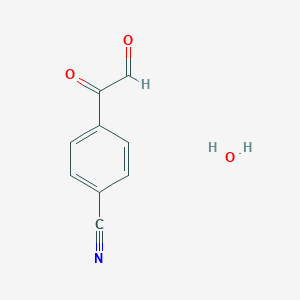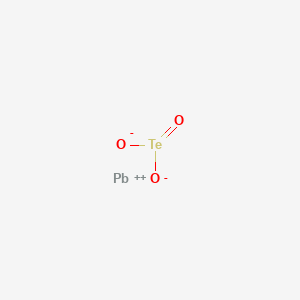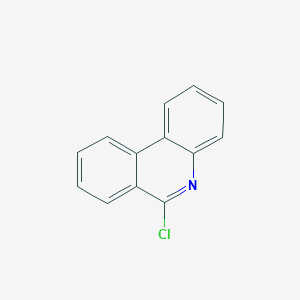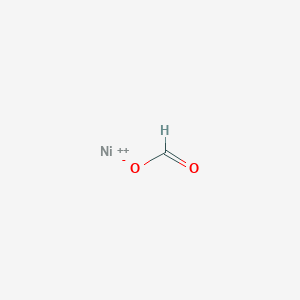
1,16-Hexadecanediaminium, N,N,N,N',N',N'-hexamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,16-Hexadecanediaminium, N,N,N,N',N'-hexamethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as HMDA and is a cationic surfactant that has been used in the synthesis of nanoparticles, drug delivery systems, and as a stabilizer in emulsions. The purpose of
作用機序
HMDA is a cationic surfactant that interacts with negatively charged surfaces such as cell membranes. The positively charged amine groups on HMDA can interact with the negatively charged phosphate groups on the membrane, causing the membrane to become destabilized. This can lead to increased permeability of the membrane, allowing for the uptake of drugs or other molecules.
Biochemical and Physiological Effects:
HMDA has been shown to have low toxicity and is generally considered safe for use in biomedical applications. However, high concentrations of HMDA can cause cytotoxicity and cell death. HMDA has also been shown to have antimicrobial properties and can disrupt bacterial cell membranes.
実験室実験の利点と制限
HMDA has several advantages for use in lab experiments, including its ability to enhance the solubility and stability of drugs, its ability to stabilize emulsions, and its low toxicity. However, HMDA can be difficult to work with due to its high viscosity and tendency to form aggregates at high concentrations.
将来の方向性
There are several future directions for research on HMDA. One area of research is the development of new drug delivery systems using HMDA as a component. Another area of research is the synthesis of new nanoparticles using HMDA as a surfactant. Additionally, research on the environmental applications of HMDA, such as its use as a flocculant, could lead to new methods for wastewater treatment.
合成法
HMDA can be synthesized by reacting 1,16-hexadecanediamine with formaldehyde and then methylating the resulting product using dimethyl sulfate. The reaction is typically carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
科学的研究の応用
HMDA has been extensively studied for its potential applications in various fields such as medicine, materials science, and environmental science. In medicine, HMDA has been used as a component in drug delivery systems due to its ability to enhance the solubility and stability of drugs. HMDA has also been used in the synthesis of nanoparticles for targeted drug delivery and imaging. In materials science, HMDA has been used as a stabilizer in emulsions and as a surfactant in the synthesis of metal oxide nanoparticles. In environmental science, HMDA has been used as a flocculant to remove heavy metals from wastewater.
特性
CAS番号 |
16414-68-9 |
|---|---|
分子式 |
C22H50N2+2 |
分子量 |
342.6 g/mol |
IUPAC名 |
trimethyl-[16-(trimethylazaniumyl)hexadecyl]azanium |
InChI |
InChI=1S/C22H50N2/c1-23(2,3)21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-24(4,5)6/h7-22H2,1-6H3/q+2 |
InChIキー |
VUQUPFRHEFTWRS-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCCCCCCCCCCCCCCC[N+](C)(C)C |
正規SMILES |
C[N+](C)(C)CCCCCCCCCCCCCCCC[N+](C)(C)C |
同義語 |
hexadecamethonium hexadecamethonium dibromide hexadecamethonium diiodide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



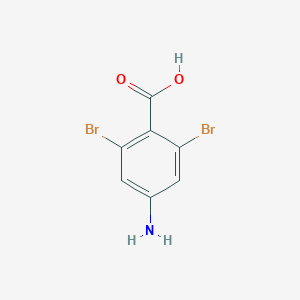



![[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate](/img/structure/B98437.png)
